molecular formula C47H65N11O14 B1583896 pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 CAS No. 99886-31-4

pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2

Cat. No.: B1583896
CAS No.: 99886-31-4
M. Wt: 1008.1 g/mol
InChI Key: JWRLBCPURJXBDR-JCEAYHLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 is a synthetic peptide that is not naturally occurring. It is part of the human exposome, meaning it is found in individuals exposed to this compound or its derivatives . This peptide sequence is composed of nine amino acids, starting with pyroglutamic acid and ending with glycine amidated at the C-terminus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like This compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2: can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other residues to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Protected amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

    Oxidation: Kynurenine from tryptophan.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2: has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the peptide.

Comparison with Similar Compounds

pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2: can be compared with other similar peptides, such as:

These peptides share structural similarities but differ in their biological functions and applications, highlighting the uniqueness of This compound in its specific research and industrial contexts.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H65N11O14/c1-23(2)16-31(52-41(66)30-14-15-37(64)51-30)42(67)57-38(24(3)61)46(71)54-32(17-26-10-6-5-7-11-26)43(68)58-39(25(4)62)47(72)56-35(22-60)45(70)55-34(21-59)44(69)53-33(40(65)50-20-36(48)63)18-27-19-49-29-13-9-8-12-28(27)29/h5-13,19,23-25,30-35,38-39,49,59-62H,14-18,20-22H2,1-4H3,(H2,48,63)(H,50,65)(H,51,64)(H,52,66)(H,53,69)(H,54,71)(H,55,70)(H,56,72)(H,57,67)(H,58,68)/t24-,25-,30+,31+,32+,33+,34+,35+,38+,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRLBCPURJXBDR-FBTAWAAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H65N11O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1008.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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